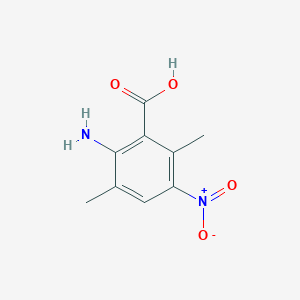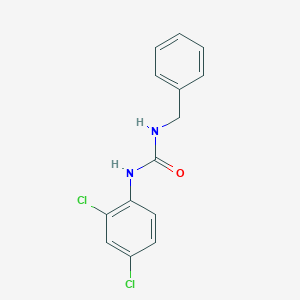
1-Benzyl-3-(2,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアは、分子式C14H12Cl2N2Oの有機化合物です。これは、ベンジル基とジクロロフェニル基にウレア官能基(NH-CO-NH)が結合したウレアファミリーに属します。
準備方法
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアの合成は、一般的にベンジルアミンと2,4-ジクロロフェニルイソシアネートの反応で実現します。この反応は、目的の生成物の生成を確実にするために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
[ \text{ベンジルアミン} + \text{2,4-ジクロロフェニルイソシアネート} \rightarrow \text{1-ベンジル-3-(2,4-ジクロロフェニル)ウレア} ]
工業的な環境では、この化合物の製造には、収率と純度を高めるための触媒と最適化された反応条件の使用が含まれる可能性があります。この反応は、一般的にジクロロメタンまたはトルエンなどの有機溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
化学反応の分析
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化できます。この反応は、一般的に、酸化された官能基を持つ対応するウレア誘導体の生成につながります。
還元: この化合物の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、アミン誘導体の生成につながります。
置換: この化合物中のジクロロフェニル基は、求核置換反応を起こす可能性があり、塩素原子がヒドロキシル基やアミノ基などの他の求核剤に置き換えられます。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、制御された温度、および目的の変換を促進するための特定の触媒が含まれます。これらの反応から形成される主要な生成物は、使用された特定の試薬や条件によって異なります。
科学研究の応用
化学: この化合物は、より複雑な有機分子の合成における中間体として使用されます。その独特の構造は、新しい材料や化学物質の開発のための貴重なビルディングブロックになります。
生物学: 研究では、この化合物の生物学的活性、特に抗菌剤または抗真菌剤としての可能性が調査されています。研究では、この化合物の誘導体が、さまざまな病原体に対して顕著な生物学的活性を示すことが明らかになっています。
医学: 医薬品化学では、1-ベンジル-3-(2,4-ジクロロフェニル)ウレアとその誘導体は、その潜在的な治療特性について調査されています。これらは、酵素や受容体などの特定の生物学的標的に結合する能力について研究されており、これにより新しい薬剤の開発につながる可能性があります。
産業: この化合物は、特殊化学薬品や材料の製造に使用されます。その独特の特性により、コーティング、接着剤、その他の工業製品での用途に適しています。
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: Research has explored the biological activity of this compound, including its potential as an antimicrobial or antifungal agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Medicine: In medicinal chemistry, 1-Benzyl-3-(2,4-dichlorophenyl)urea and its derivatives are investigated for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。関与する正確な経路と標的は、特定の用途と化合物の誘導体の構造によって異なります。
類似の化合物との比較
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアは、以下のような他の類似の化合物と比較できます。
1-ベンジル-3-(2,3-ジクロロフェニル)ウレア: この化合物は、同様の構造をしていますが、フェニル環の異なる位置に塩素原子を持っています。置換パターンの違いにより、化学反応性と生物学的活性が変化する可能性があります。
1-ベンジル-3-(2,5-ジクロロフェニル)ウレア: 2位と5位に塩素原子を持つ別の異性体です。この構造的な違いは、化合物の特性と用途にも影響を与える可能性があります。
1-ベンジル-3-(2,6-ジクロロフェニル)ウレア:
1-ベンジル-3-(2,4-ジクロロフェニル)ウレアの独自性は、その特定の置換パターンにあり、これにより、その異性体と比較して、異なる化学的および生物学的特性が与えられる可能性があります。
類似化合物との比較
1-Benzyl-3-(2,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(2,3-dichlorophenyl)urea: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
1-Benzyl-3-(2,5-dichlorophenyl)urea: Another isomer with chlorine atoms at the 2 and 5 positions. This structural variation can also affect the compound’s properties and applications.
1-Benzyl-3-(2,6-dichlorophenyl)urea:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.
特性
CAS番号 |
36034-85-2 |
|---|---|
分子式 |
C14H12Cl2N2O |
分子量 |
295.2 g/mol |
IUPAC名 |
1-benzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-6-7-13(12(16)8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |
InChIキー |
IBEQQXYWQOLSKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)

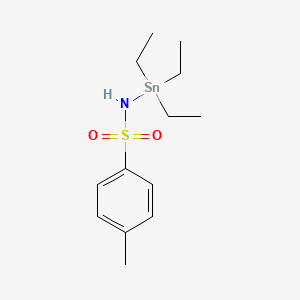
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)
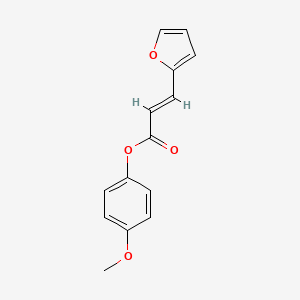
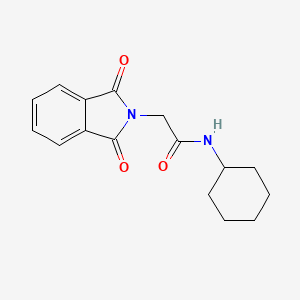
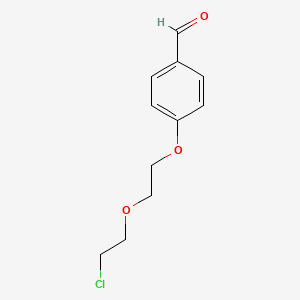

![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)



